molecular formula C30H46O5 B13065671 Kadcoccilactone R

Kadcoccilactone R

Cat. No.: B13065671
M. Wt: 486.7 g/mol
InChI Key: LMDWUSSCAMEIBX-QSXIDIMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccilactone R is a lanostane-type triterpenoid isolated primarily from the stems and roots of Kadsura coccinea (黑老虎), a medicinal plant in the Schisandraceae family . Its molecular formula is C₃₀H₄₆O₅, distinguishing it through oxygenation patterns and side-chain modifications from other triterpenoids in the Kadsura genus.

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

3-[(3R,3aR,6S,7R,9bR)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,19-20,23-24,34H,9-17H2,1-7H3,(H,31,32)/t19-,20+,23+,24-,28+,29+,30-/m0/s1

InChI Key

LMDWUSSCAMEIBX-QSXIDIMJSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadcoccilactone R involves the extraction of triterpenoids from the stems of Kadsura coccinea. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Kadcoccilactone R undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Mechanism of Action

Comparison with Similar Compounds

Structural Classification and Molecular Features

Kadcoccilactone R belongs to the lanostane subclass of triterpenoids, characterized by a tetracyclic carbocyclic skeleton. In contrast, other kadcoccilactones and related compounds exhibit diverse structural frameworks:

Compound Triterpenoid Type Molecular Formula Key Structural Features
This compound Lanostane C₃₀H₄₆O₅ Hydroxylation at C-15, C-1; methyl groups at C-9, C-14
Kadcoccilactone Q Cycloartane C₃₀H₄₂O₆ 8H,11H-cyclopenta[5,6]cyclopropa[1,8a]naphth[2,1-c]oxepin-8-one core; acetylated side chain
Kadcoccilactone A Seco-cycloartane C₃₀H₃₄O₇ Oxidative cleavage of cycloartane skeleton; lactone ring formation
Kadcoccilactone H Tricarboxylic Acid Derivative C₃₄H₄₈O₁₂ Complex hexacyclic system with acetate and hydroxyl groups
Schisanlactone E Seco-cycloartane C₃₀H₄₄O₆ 19,20-seco structure with a γ-lactone moiety

Plant Sources and Tissue Distribution

  • This compound : Detected in stems and roots of K. coccinea .
  • Kadcoccilactone Q : Found in stems of K. coccinea and K. renchangiana (syn. renchanglactone A) .
  • Kadcoccilactone A : Highly accumulated in seeds of K. coccinea fruits .
  • Kadcoccilactone U : Identified in peel and pulp of K. coccinea fruits but absent in seeds .
  • Kadlongilactones C–F : Isolated from K. longipedunculata leaves and stems .

Note: Discrepancies in plant part localization (e.g., this compound in stems vs. roots) may reflect extraction methodologies or regional variations in plant chemistry .

Pharmacological Activities

Compound Reported Bioactivities Key Findings
This compound Limited data; inferred anti-inflammatory potential Structural similarity to active triterpenoids like maslinic acid .
Kadcoccilactone Q Anti-HIV activity EC₅₀ = 0.0236 μmol/mL in MT-4 cells; synergizes with schisphendilactones .
Kadcoccilactone A Multi-target therapeutic effects Anti-inflammatory, anti-diabetic, anti-tumor, wound healing .
Kadcoccilactone D/G Insecticidal potential Binds diamondback moth ryanodine receptors via hydrophobic/hydrogen bonds .
Schisanlactone E Cytotoxic activity Inhibits proliferation in leukemia and lung cancer cell lines .

Metabolic Profiling and Accumulation

  • This compound: Not quantified in recent metabolomic studies, unlike its analogs.
  • Kadcoccilactone A : Dominates seed tissues (11.8 million peak intensity) .
  • Kadcoccilactone Q : Detected in all fruit parts (pulp, peel, seed) but at lower levels in seeds .
  • Kadsuracoccinic Acids : Higher abundance in roots (e.g., kadcoccinic acid D at 18.3 million intensity in peel) .

Q & A

Q. How is Kadcoccilactone R identified and quantified in plant matrices, and what methodological considerations are critical for accuracy?

this compound is identified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with negative ion mode ([M-H]⁻) at m/z 485.3. Quantification relies on metabolite-specific fragmentation patterns and calibration curves validated against reference standards. Key considerations include optimizing extraction solvents (e.g., methanol-water mixtures) to enhance triterpene solubility and minimizing matrix effects through solid-phase extraction (SPE) cleanup. For example, in Kadsura coccinea roots, this compound was detected at 0.712 × 10⁶ in leaves, 0.441 × 10⁶ in stems, and 0.748 × 10⁶ in roots, highlighting the need for tissue-specific protocols .

Q. What are the primary plant sources and distribution patterns of this compound, and how do environmental factors influence its accumulation?

this compound is predominantly isolated from Kadsura coccinea (黑老虎) stems and roots, with higher abundance in roots (0.748 × 10⁶) compared to leaves and stems . Distribution studies using metabolomics reveal that soil nutrient availability, light exposure, and developmental stage significantly affect triterpene biosynthesis. For instance, root-specific accumulation correlates with elevated expression of lanostane-type triterpene synthases, suggesting tissue-specific metabolic regulation .

Advanced Research Questions

Q. What are the key challenges in the total synthesis of this compound, particularly in achieving stereochemical control?

The synthesis of this compound is hindered by its complex lanostane-type scaffold, which includes multiple stereocenters (e.g., C-3, C-14) and a γ-lactone moiety. Methodological strategies involve tandem oxidation/cycloaddition sequences to construct the tricyclic core, as demonstrated in related compounds like (±)-morphine . Enantioselective catalysis (e.g., Sharpless epoxidation) and chiral auxiliaries are critical for stereochemical fidelity. Recent advances in computational modeling (DFT calculations) aid in predicting transition states for challenging cyclization steps .

Q. How can structural elucidation of this compound be validated when conflicting NMR/X-ray data arise?

Discrepancies in structural assignments (e.g., lactone ring configuration) require multi-technique validation. X-ray crystallography remains the gold standard, as seen in the confirmation of kadsuracoccinic acid A . For NMR ambiguity, NOESY correlations and J-based configurational analysis (e.g., 3JHH^3J_{HH} coupling constants) resolve stereochemical conflicts. Comparative analysis with structurally analogous compounds (e.g., kadcoccilactone M) can clarify ring junction conformations .

Q. What experimental designs are optimal for validating the anti-HIV activity of this compound, and how can contradictory bioassay results be reconciled?

In vitro anti-HIV assays using MT-4 cells and pseudotyped viral particles (e.g., HIV-1 IIIB) are standard. This compound’s EC₅₀ should be compared to positive controls like AZT, with cytotoxicity assessed via MTT assays. Contradictions in activity (e.g., low potency in some studies) may stem from impurity profiles or solvent effects (DMSO vs. ethanol). Dose-response curves and purity validation (HPLC ≥95%) are essential .

Q. How can metabolomic data on this compound’s tissue-specific abundance be replicated across studies with conflicting results?

Discrepancies in tissue abundance (e.g., root vs. stem ratios) often arise from extraction efficiency or platform sensitivity. Harmonizing protocols—such as using identical UPLC-MS/MS parameters (e.g., ACQUITY BEH C18 columns) and internal standards (e.g., deuterated ursolic acid)—improves reproducibility. Environmental metadata (e.g., soil pH, harvest season) must also be reported to account for variability .

Q. What biosynthetic pathways underlie this compound production, and how can isotope labeling elucidate precursor utilization?

this compound is derived from the mevalonate pathway, with cyclization of oxidosqualene forming the lanostane backbone. Isotopic tracing (¹³C-glucose or ²H₂O) in Kadsura cell cultures can map carbon flux into the γ-lactone ring. RNA-seq analysis of root-specific tissues may identify cytochrome P450s (e.g., CYP716) responsible for late-stage oxidations .

Q. Does this compound exhibit synergistic pharmacological effects with co-occurring triterpenes, and how can this be tested experimentally?

Co-administration studies with kadcoccilactones A and F (abundant in roots) can assess synergy via Chou-Talalay combination indices. For example, pre-treatment with Kadcoccilactone A (12.903 × 10⁶ in roots) may enhance R’s bioavailability by inhibiting efflux transporters (e.g., P-glycoprotein) in Caco-2 cell models .

Q. How can computational models predict this compound’s molecular targets, and what validation steps are necessary?

Molecular docking (AutoDock Vina) against HIV-1 protease (PDB: 1HPV) or NF-κB pathways identifies putative targets. QSAR models trained on triterpene libraries optimize pharmacokinetic properties (e.g., logP <5). In vitro validation via surface plasmon resonance (SPR) confirms binding affinities .

Q. What stability challenges does this compound pose in formulation, and how can degradation be mitigated?

Accelerated stability testing (40°C/75% RH) reveals susceptibility to lactone ring hydrolysis. Lyophilization with cryoprotectants (trehalose) or encapsulation in PLGA nanoparticles improves shelf life. Degradation products (e.g., open-chain acids) are monitored via LC-MS stability-indicating assays .

Q. Methodological Recommendations

  • For structural studies : Prioritize X-ray crystallography over NMR for novel compounds .
  • For bioactivity validation : Include purity checks (HPLC-ELSD) and cytotoxicity controls .
  • For metabolomics : Use cross-laboratory calibration standards to resolve abundance discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.